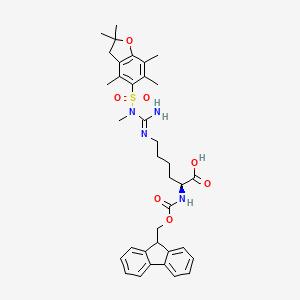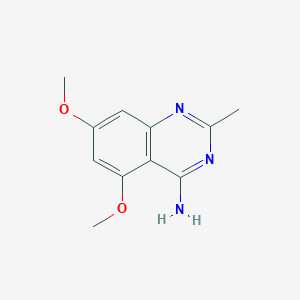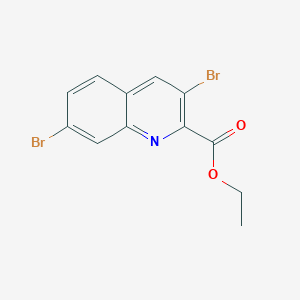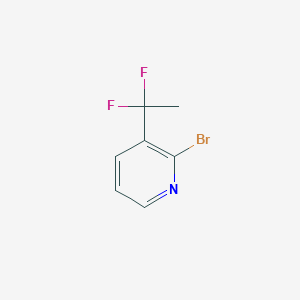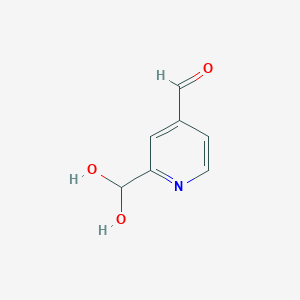
2-(Dihydroxymethyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dihydroxymethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two hydroxymethyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dihydroxymethyl)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently oxidized to yield the final product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of formaldehyde to isonicotinaldehyde, followed by purification through crystallization or distillation . Quality control measures, such as NMR and HPLC, are employed to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dihydroxymethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Isonicotinic acid derivatives.
Reduction: Isonicotinyl alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Dihydroxymethyl)isonicotinaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dihydroxymethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The hydroxymethyl groups enhance its solubility and facilitate its transport within biological systems . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
Isonicotinaldehyde: Lacks the hydroxymethyl groups, making it less soluble and less reactive in certain contexts.
Pyridin-4-ylmethanediol: A hydrated form of isonicotinaldehyde, with similar structural features but different reactivity due to the presence of additional hydroxyl groups.
Isonicotinoyl hydrazones: Derivatives of isonicotinaldehyde with hydrazone functional groups, exhibiting distinct biological activities.
Uniqueness: 2-(Dihydroxymethyl)isonicotinaldehyde is unique due to its dual hydroxymethyl groups, which confer enhanced reactivity and solubility. This makes it a versatile compound for various synthetic and biological applications .
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2-(dihydroxymethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-4,7,10-11H |
Clave InChI |
ZOMLRNILWKWCPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


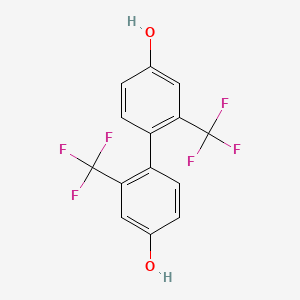
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
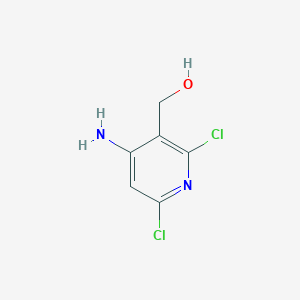

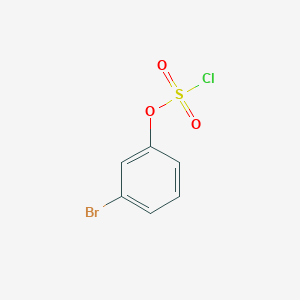
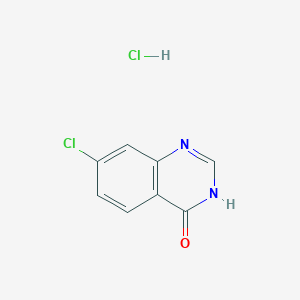
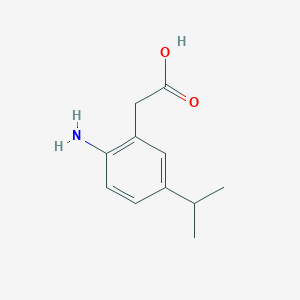
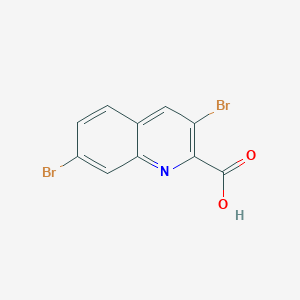
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
